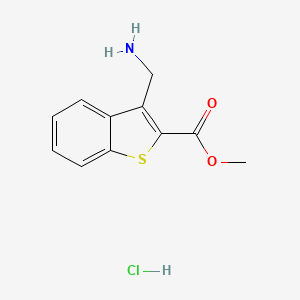

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S.ClH/c1-14-11(13)10-8(6-12)7-4-2-3-5-9(7)15-10;/h2-5H,6,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPZWCSLRQJSTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258650-71-3 | |

| Record name | methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride is a synthetic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H12ClFNO2S

- Molecular Weight : Approximately 275.72 g/mol

- Structure : The compound features a benzothiophene core, characterized by a fused benzene and thiophene ring, with an amino group and a carboxylate functional group that enhance its reactivity and biological interactions.

Biological Activities

This compound has demonstrated several biological activities:

- Antimicrobial Activity :

- Antitumor Properties :

- Neuroprotective Effects :

-

Enzyme Interaction :

- The compound interacts with specific enzymes and receptors, modulating their activity. The presence of the aminomethyl group enhances binding affinity through hydrogen bonding .

The mechanism of action involves:

- Targeting Enzymes : The compound binds to enzymes like BioA, crucial for the survival of certain pathogens, disrupting their metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition .

- Oxidative Stress Reduction : By scavenging reactive oxygen species (ROS), it helps maintain cellular integrity under stress conditions .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques that can yield various derivatives with enhanced biological activities:

- Fluorinated Analogues : Compounds like methyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate have shown increased potency due to the electron-withdrawing effect of fluorine .

- Substituted Variants : Altering substituents on the benzothiophene core can lead to significant changes in biological activity and selectivity towards specific targets .

Comparison with Similar Compounds

Core Heterocycle Variations

The benzothiophene core distinguishes this compound from analogs with oxygen-based bicyclic systems (e.g., benzofurans) or simpler aromatic rings.

Substitution at position 3 (target compound) vs. 5 () alters steric and electronic profiles, impacting biological target binding .

Substituent and Functional Group Comparisons

The aminomethyl and methyl ester groups are critical for reactivity and bioactivity.

Physicochemical Properties

Collision cross-section (CCS) data and molecular weights provide insights into pharmacokinetic behavior.

Key Insight : The target compound’s relatively low CCS value suggests efficient membrane permeability compared to bulkier analogs . The triazole-containing analog () exemplifies how added functional groups increase molecular weight and reduce solubility .

Preparation Methods

Starting Material and Esterification

- The benzothiophene core with a carboxylic acid at the 2-position can be synthesized or procured as benzo[b]thiophene-2-carboxylic acid derivatives.

- Esterification to form the methyl ester is commonly achieved via reaction of the acid with methanol under acidic catalysis or using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

| Reagent/Condition | Details |

|---|---|

| Benzo[b]thiophene-2-carboxylic acid | Starting acid (1 equiv) |

| Methanol | Solvent and methylation agent |

| EDCI | 2 equiv, coupling agent |

| DMAP | 4 equiv, catalyst |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature |

| Reaction time | ~7–8 hours |

| Yield | ~86% (based on similar derivatives) |

This method provides high purity methyl esters suitable for further functionalization.

Introduction of the Aminomethyl Group at the 3-Position

Aminomethylation Approach

The 3-position functionalization with an aminomethyl group can be achieved via several routes:

- Bromination followed by nucleophilic substitution: Starting from methyl 3-bromobenzothiophene-2-carboxylate, the bromine can be displaced by an aminomethyl nucleophile.

- Reductive amination: Introduction of a formyl group at the 3-position followed by reductive amination with ammonia or amines.

- Direct amination: Using aminomethylation reagents under controlled conditions.

Example from Related Thieno-Pyridine Derivatives

While direct literature on methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is limited, analogous methods from related heterocycles provide insight:

Formation of Hydrochloride Salt

The free base methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate is converted to its hydrochloride salt to improve stability and handling.

Salt Formation Procedure

- The free base is dissolved in anhydrous ethanol or another suitable solvent.

- Hydrogen chloride gas is slowly bubbled into the cooled solution (typically at -15 to 5 °C).

- The mixture is stirred at ambient or slightly elevated temperature (25–35 °C) for several hours (e.g., 10 hours).

- The resulting hydrochloride salt precipitates or is isolated by filtration and drying.

Purification Techniques

- After reaction completion, solvents are removed under reduced pressure.

- The crude product is treated with aqueous acid (e.g., dilute HCl) and extracted with organic solvents such as dichloromethane or ethyl acetate.

- The organic phase is washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and filtered.

- Final purification is achieved by recrystallization or column chromatography on silica gel using appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Esterification of acid | Methanol, EDCI, DMAP, DCM | Room temp | ~7–8 h | ~86% yield, high purity |

| Bromination at 3-position | t-BuONO, CuBr2 | Room temp | Few hours | Intermediate for substitution |

| Aminomethyl substitution | Aminomethyl nucleophile, solvent (e.g., ethanol) | Mild heating or RT | Several hours | Conversion to aminomethyl derivative |

| Hydrochloride salt formation | HCl gas, ethanol, cooling (-15 to 5 °C) | -15 to 35 °C | 10 hours | Stable hydrochloride salt |

| Purification | Extraction, washing, drying, chromatography | Ambient | Variable | High purity product |

Research Findings and Notes

- The use of coupling agents like EDCI and catalysts such as DMAP significantly improves esterification efficiency and product purity.

- Aminomethylation via nucleophilic substitution of brominated intermediates is a practical approach, though reaction conditions must be optimized to avoid side reactions.

- Formation of the hydrochloride salt by HCl gas in ethanol at low temperatures ensures high-quality salt crystals with good yield and stability.

- Solid-phase synthesis methods for related benzothiophene derivatives have been reported but are more applicable to peptide conjugates rather than small molecule preparation.

- Industrial scale preparations emphasize safety, cost-effectiveness, and purity, favoring methods involving mild conditions and straightforward purification.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(aminomethyl)-1-benzothiophene-2-carboxylate hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves functionalization of the benzothiophene core. A common approach is to:

Introduce the aminomethyl group via nucleophilic substitution or reductive amination at position 2.

Install the methyl carboxylate at position 2 using esterification under anhydrous conditions (e.g., CH₂Cl₂ with catalytic HCl).

Purify intermediates via column chromatography or reverse-phase HPLC (e.g., methanol-water gradients) .

Optimization Strategies:

- Catalysis: Use Pd-mediated coupling for regioselective functionalization.

- Reagent Ratios: Maintain a 1.2:1 molar ratio of anhydride to amine intermediates to minimize side products.

- Temperature Control: Reflux under nitrogen to prevent oxidation of sensitive groups.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

Methodological Answer:

- 1H/13C NMR:

- Aromatic protons : δ 7.2–7.8 ppm (benzothiophene ring).

- Aminomethyl group : δ 3.1–3.5 ppm (-CH₂NH₂·HCl) with splitting due to coupling.

- Methyl ester : δ 3.8–4.0 ppm (COOCH₃) .

- IR Spectroscopy:

- Strong absorption at ~1720 cm⁻¹ (C=O ester).

- Broad peak at ~2500–3000 cm⁻¹ (NH₂⁺·HCl stretch) .

- Mass Spectrometry: Confirm molecular ion [M+H]⁺ and HCl adducts.

Q. What safety protocols are critical when handling this hydrochloride salt in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., FFP2 masks) if dust generation is possible .

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How do structural modifications at the aminomethyl position influence the compound’s biological activity, and what computational methods support these structure-activity relationships?

Methodological Answer:

- Functional Group Impact:

- Hydrophobic substituents (e.g., tert-butyl) enhance membrane permeability but may reduce solubility.

- Electron-withdrawing groups (e.g., trifluoromethyl) modulate pKa of the amine, affecting receptor binding .

- Computational Tools:

- Docking Studies (AutoDock/Vina): Predict interactions with targets like acetylcholinesterase (AChE) using the compound’s 3D structure.

- QSAR Models: Coramine substituent bulkiness (e.g., logP) with IC₅₀ values from enzyme inhibition assays .

Q. What strategies can resolve discrepancies in reported biological activity data across studies involving this compound?

Methodological Answer:

- Assay Standardization:

- Use identical enzyme sources (e.g., electric eel AChE vs. human recombinant) to minimize variability.

- Validate purity (>98% via HPLC) to exclude confounding by impurities .

- Statistical Analysis:

- Apply ANOVA to compare IC₅₀ values across labs, accounting for batch-to-batch variability.

- Report confidence intervals for dose-response curves.

Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

- Hydrolytic Stability:

- Incubate in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS.

- Identify hydrolytic cleavage points (e.g., ester group) .

- Metabolic Stability:

- Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation.

- Adjust formulations (e.g., PEGylation) to improve half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.